2-(ethylthio)-6-methoxy-4-methylquinazoline
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Overview
Description
"2-(Ethylthio)-6-methoxy-4-methylquinazoline" is a compound belonging to the quinazoline family, a class of organic compounds known for their diverse range of biological activities and chemical properties. The synthesis and study of its properties are crucial for exploring its potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multiple steps, including cyclization, substitution, and functional group transformations. A similar compound, "6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline," was synthesized through selective nucleophilic attack, showcasing the complexity and the strategic approach required for constructing such molecules (Cai et al., 2019).
Molecular Structure Analysis
Quinazoline derivatives often exhibit interesting molecular structures that can be elucidated using techniques like X-ray crystallography. The study by Cai et al. (2019) on a related quinazoline compound revealed an orthorhombic crystal system, highlighting the importance of structural analysis in understanding the compound's properties and reactivity.
Chemical Reactions and Properties
Quinazoline compounds can undergo various chemical reactions, including lithiation and side-chain substitution, offering pathways to modify their chemical structure and properties for specific applications. Smith et al. (2005) described the lithiation of 2-methyl-4-(methylthio)quinazoline, leading to modified 2-substituted derivatives, demonstrating the chemical versatility of quinazoline derivatives (Smith, El‐Hiti, & Hegazy, 2005).
properties
IUPAC Name |
2-ethylsulfanyl-6-methoxy-4-methylquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-16-12-13-8(2)10-7-9(15-3)5-6-11(10)14-12/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZFLCIOQPWUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=C(C=CC2=N1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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